2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate
Description
Its crystallographic refinement and structural validation would typically employ programs like SHELXL, a widely recognized tool for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . The compound’s extended π-conjugation and cationic nature distinguish it from simpler aromatic salts, warranting detailed comparative analysis with structurally or functionally related compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N.CHF3O3S/c1-23-15-19-27(20-16-23)35-33-28-13-7-5-9-24(28)17-21-30(33)32(26-11-3-2-4-12-26)31-22-18-25-10-6-8-14-29(25)34(31)35;2-1(3,4)8(5,6)7/h2-16,19-20H,17-18,21-22H2,1H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBYIJSVTZSIMZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=C3C(=C(C4=C2C5=CC=CC=C5CC4)C6=CC=CC=C6)CCC7=CC=CC=C73.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dibenz[c,h]acridinium compounds can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert them into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces dihydro derivatives .
Scientific Research Applications
Dibenz[c,h]acridinium compounds have a wide range of applications in scientific research:
Chemistry: Used as fluorescent probes and sensors due to their strong fluorescence properties.
Biology: Employed in bioimaging and as markers for tracking biological processes.
Medicine: Investigated for their potential use in photodynamic therapy and as diagnostic agents.
Industry: Utilized in the development of advanced materials and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism by which Dibenz[c,h]acridinium compounds exert their effects often involves interactions with molecular targets such as DNA and proteins. These interactions can lead to changes in the fluorescence properties of the compound, making them useful for detecting and monitoring biological processes. The pathways involved may include the generation of reactive oxygen species (ROS) and the induction of photochemical reactions.
Comparison with Similar Compounds
Structural and Electronic Similarity Metrics
Tanimoto Coefficient Analysis :
Similarity indexing, as demonstrated in studies comparing phytocompounds like aglaithioduline to SAHA (a histone deacetylase inhibitor), employs fingerprint-based methods to quantify molecular resemblance. For example, aglaithioduline showed ~70% similarity to SAHA in terms of molecular properties and pharmacokinetics . Applying this methodology to the target compound would involve comparing its 2D/3D descriptors (e.g., molecular weight, logP, polar surface area) against analogous azonia salts or triflate derivatives.
Hypothetical Molecular Property Comparison Table :
| Property | Target Compound | Compound A (Analog) | Compound B (Triflate Derivative) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~550 (estimated) | 530 | 565 |
| logP | 3.2 | 3.0 | 3.5 |
| Polar Surface Area (Ų) | 85 | 80 | 90 |
| Solubility (mg/mL) | 0.15 | 0.20 | 0.10 |
Note: Values are illustrative, based on methods in .
Fragmentation Pattern Similarity via Molecular Networking
Mass spectrometry-based molecular networking clusters compounds by cosine scores derived from MS/MS fragmentation patterns. While specific data for the target compound is unavailable, structurally related azonia salts would likely share fragmentation pathways (e.g., cleavage of the triflate group or aromatic ring rearrangements), yielding clusters with scores >0.7 in a network analysis.
Crystallographic and Refinement Comparisons
Crystallographic parameters (e.g., space group, unit cell dimensions) for the target compound would be refined using SHELXL, which is optimized for high-resolution data . Comparable triflate-containing compounds, such as those in Table 1 of , often exhibit:
- Monoclinic or orthorhombic crystal systems.
- Hydrogen-bonding networks involving the triflate anion.
- R-factors < 0.05 when refined with SHELXL.
Research Findings and Methodological Insights
- Similarity Indexing Limitations : While Tanimoto coefficients effectively screen for structural analogs, they may overlook stereoelectronic differences critical for biological activity or catalytic performance .
- Complementary Techniques : Combining crystallography (SHELXL) with LCMS/MS molecular networking provides a holistic view of structural and functional relationships .
- Counterion Effects : The trifluoromethanesulfonate group enhances solubility and stability compared to chloride or bromide analogs, as seen in related ionic compounds .
Biological Activity
Overview of Biological Activity
2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate is a complex organic compound belonging to a class of azonium salts. These types of compounds often exhibit notable biological activities due to their unique structural properties.
Mechanisms of Biological Activity
- Antimicrobial Activity : Many azonium compounds have been studied for their antimicrobial properties. Their cationic nature allows them to disrupt microbial cell membranes, leading to cell lysis.
- Anticancer Properties : Certain pentacyclic compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases.
Antimicrobial Activity
A study examining related azonium compounds found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to membrane disruption and interference with metabolic processes within the bacteria.
Anticancer Potential
Research has indicated that pentacyclic compounds can interact with DNA and RNA synthesis pathways. For example, a related compound demonstrated the ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Neuroprotective Effects
In a study on neuroprotection, a similar azonium compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Compound | Effect | Mechanism |
|---|---|---|---|
| Antimicrobial | Azonium derivatives | Inhibition of bacterial growth | Membrane disruption |
| Anticancer | Pentacyclic azonium compounds | Induction of apoptosis | DNA intercalation |
| Neuroprotective | Related azonium compounds | Reduction of oxidative stress | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
